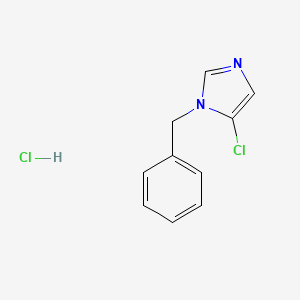
1-(4-Chlorophenyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core with a 4-chlorophenyl group attached, making it a significant molecule in medicinal chemistry.
准备方法
合成路线和反应条件: 1-(4-氯苯基)喹唑啉-4(1H)-酮的合成通常涉及 4-氯苯胺与邻氨基苯甲酸的缩合,然后环化。反应条件通常包括使用脱水剂,如三氯氧磷 (POCl3) 或多磷酸 (PPA),以促进环化过程 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。溶剂回收和循环利用也是工业生产的重要方面,以最大限度地减少浪费并降低成本。
化学反应分析
反应类型: 1-(4-氯苯基)喹唑啉-4(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成喹唑啉 N-氧化物。
还原: 还原反应可以将喹唑啉酮转化为相应的二氢喹唑啉衍生物。
取代: 亲核取代反应可以在 4-氯苯基基团上发生,导致形成各种取代衍生物。
常用试剂和条件:
氧化: 过氧化氢 (H2O2) 或间氯过氧苯甲酸 (m-CPBA) 在温和条件下。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 在无水溶剂中。
取代: 胺、硫醇或醇盐等亲核试剂在碳酸钾 (K2CO3) 等碱的存在下。
主要产品:
- 喹唑啉 N-氧化物
- 二氢喹唑啉衍生物
- 取代的喹唑啉酮
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 表现出显着的生物活性,包括抗菌、抗真菌和抗癌特性.
医学: 正在研究其作为抗癌剂的潜力,特别是针对前列腺癌细胞.
工业: 用于开发用于生物成像的发光材料和荧光探针.
作用机理
1-(4-氯苯基)喹唑啉-4(1H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物靶向参与细胞增殖和凋亡的各种酶和受体。
作用机制
The mechanism of action of 1-(4-Chlorophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in cell proliferation and apoptosis.
相似化合物的比较
属性
分子式 |
C14H9ClN2O |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-9H |
InChI 键 |
QPJPUHAJSNPGLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)



![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)





